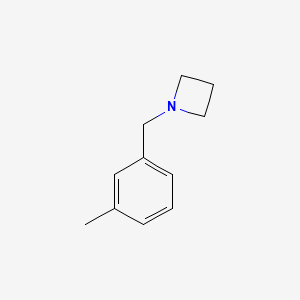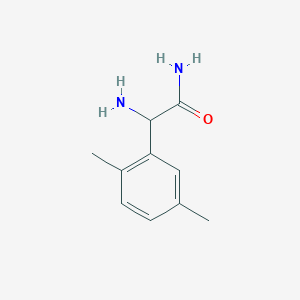
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine is a synthetic organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine typically involves multi-step organic reactions. One common approach might include:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving aromatic amines and aldehydes.
Introduction of the Fluorenylidene Group: This step may involve the reaction of the acridine core with fluorenone derivatives under basic conditions.
Boc Protection: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the fluorenylidene group to fluorenyl using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine depends on its specific application. For example:
In medicinal chemistry: It may interact with DNA or proteins, inhibiting their function and leading to therapeutic effects.
In materials science: It may participate in electron transfer processes, contributing to its function as a semiconductor or light-emitting material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: A parent compound with similar structural features.
9,10-Dihydroacridine: A reduced form of acridine with similar reactivity.
Fluorenylidene derivatives: Compounds with similar fluorenylidene groups.
Uniqueness
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine is unique due to the combination of the Boc-protected acridine core and the fluorenylidene group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C31H25NO2 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
tert-butyl 9-fluoren-9-ylideneacridine-10-carboxylate |
InChI |
InChI=1S/C31H25NO2/c1-31(2,3)34-30(33)32-26-18-10-8-16-24(26)29(25-17-9-11-19-27(25)32)28-22-14-6-4-12-20(22)21-13-5-7-15-23(21)28/h4-19H,1-3H3 |
InChI-Schlüssel |
SBHRTCASKXEXFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


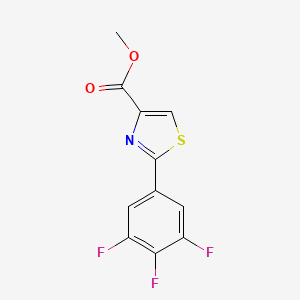


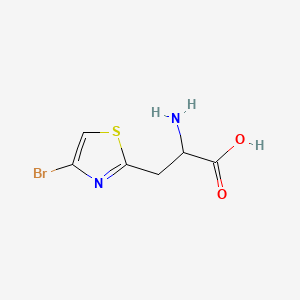
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
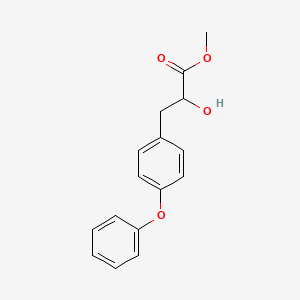
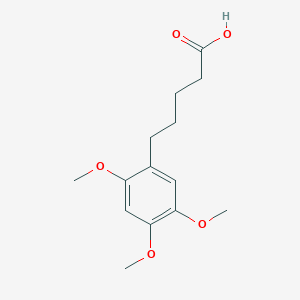
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
![Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13686547.png)

